2-Amino-1,2-dicyclopropylethan-1-one
Description
2-Amino-1,2-dicyclopropylethan-1-one is an organic compound with the molecular formula C8H13NO It is characterized by the presence of two cyclopropyl groups attached to an ethanone backbone, with an amino group at the 2-position
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-amino-1,2-dicyclopropylethanone |
InChI |
InChI=1S/C8H13NO/c9-7(5-1-2-5)8(10)6-3-4-6/h5-7H,1-4,9H2 |
InChI Key |
ADYXTFGHJQNRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2-dicyclopropylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2-dicyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.
Scientific Research Applications
2-Amino-1,2-dicyclopropylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1,2-dicyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopropyl groups may also play a role in modulating the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in having an amino group and a substituted ethanone backbone.
2-Amino-1,4-dihydropyrimidines: Share the amino functionality but differ in the ring structure.
Uniqueness
2-Amino-1,2-dicyclopropylethan-1-one is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Biological Activity
2-Amino-1,2-dicyclopropylethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables, case studies, and research findings.
- Molecular Formula : C_8H_14N_2O
- Molecular Weight : 154.21 g/mol
- CAS Number : 1935193-22-8
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research has indicated significant potential in the following areas:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. The minimal inhibitory concentrations (MICs) for various strains are summarized below:
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | <0.03125 | Better than ampicillin |
| Escherichia coli | 0.125 | Comparable to streptomycin |
| Pseudomonas aeruginosa | 0.5 | Effective |
Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against multiple cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Description |
|---|---|---|
| Human glioblastoma | 10–20 | Significant potency |
| Melanoma | 15–30 | Selective activity |
In vitro studies utilizing the MTT assay have confirmed that structural modifications to the compound can enhance its cytotoxicity against these cancer types. For instance, derivatives with specific substitutions on the dicyclopropyl moiety displayed improved efficacy .
The mechanism by which this compound exerts its biological effects involves modulation of enzyme activity and receptor interactions within cells. Its ability to interact with molecular targets suggests potential pathways for therapeutic applications in treating infections and cancers.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of this compound against multi-drug resistant strains. The findings indicated that this compound outperformed traditional antibiotics in terms of MIC values and bactericidal activity, particularly against MRSA and E. coli.
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, synthesized derivatives of this compound were tested against various cancer cell lines. Results indicated enhanced cytotoxicity in compounds with specific structural modifications, pointing to the importance of molecular design in developing effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
